Cas no 855423-35-7 (2-ethyl-1,3-benzoxazol-6-amine)

2-ethyl-1,3-benzoxazol-6-amine 化学的及び物理的性質
名前と識別子
-
- 2-Ethylbenzo[d]oxazol-6-amine
- 2-ETHYL-1,3-BENZOXAZOL-6-AMINE
- 2-ethyl-6-Benzoxazolamine
- 2-ethylbenzoxazole-6-ylamine
- DTXSID20377029
- FT-0756613
- MFCD03791184
- 1W-0924
- AKOS005070132
- 855423-35-7
- 2-ethyl-1,3-benzoxazol-6-amine, AldrichCPR
- SCHEMBL16183330
- CS-0313853
- A918000
- DA-26228
- 2-ethyl-1,3-benzoxazol-6-amine
-
- MDL: MFCD03791184
- インチ: InChI=1S/C9H10N2O/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3
- InChIKey: MHQNGPNKTDZAJV-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC2=C(O1)C=C(N)C=C2
計算された属性
- せいみつぶんしりょう: 162.07900
- どういたいしつりょう: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 83-85°C
- ふってん: 299.8±13.0 °C at 760 mmHg
- フラッシュポイント: 135.1±19.8 °C
- PSA: 52.05000
- LogP: 2.55360
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2-ethyl-1,3-benzoxazol-6-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: 26-36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,2-8°C
2-ethyl-1,3-benzoxazol-6-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-ethyl-1,3-benzoxazol-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR110721-1g |
2-Ethyl-1,3-benzoxazol-6-amine |
855423-35-7 | 1g |
£80.00 | 2025-02-19 | ||
Chemenu | CM160976-5g |
2-Ethyl-1,3-benzoxazol-6-amine |
855423-35-7 | 95% | 5g |
$496 | 2021-06-17 | |
TRC | B126313-1g |
2-Ethyl-1,3-benzoxazol-6-amine |
855423-35-7 | 1g |
$ 285.00 | 2022-06-07 | ||
TRC | B126313-500mg |
2-Ethyl-1,3-benzoxazol-6-amine |
855423-35-7 | 500mg |
$ 190.00 | 2023-04-19 | ||
TRC | B126313-1000mg |
2-Ethyl-1,3-benzoxazol-6-amine |
855423-35-7 | 1g |
$ 345.00 | 2023-04-19 | ||
TRC | B126313-100mg |
2-Ethyl-1,3-benzoxazol-6-amine |
855423-35-7 | 100mg |
$ 64.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384523-1g |
2-Ethylbenzo[d]oxazol-6-amine |
855423-35-7 | 95% | 1g |
¥1317.00 | 2024-07-28 | |
Ambeed | A766941-5g |
2-Ethylbenzo[d]oxazol-6-amine |
855423-35-7 | 95% | 5g |
$440.0 | 2024-04-17 | |
Fluorochem | 218004-1g |
2-Ethylbenzo[d]oxazol-6-amine |
855423-35-7 | 95% | 1g |
£80.00 | 2022-03-01 | |
TRC | B126313-250mg |
2-Ethyl-1,3-benzoxazol-6-amine |
855423-35-7 | 250mg |
$ 115.00 | 2023-04-19 |
2-ethyl-1,3-benzoxazol-6-amine 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
2-ethyl-1,3-benzoxazol-6-amineに関する追加情報
Comprehensive Overview of 2-Ethyl-1,3-benzoxazol-6-amine (CAS No. 855423-35-7): Properties, Applications, and Industry Insights
2-Ethyl-1,3-benzoxazol-6-amine (CAS No. 855423-35-7) is a specialized organic compound belonging to the benzoxazole family. This heterocyclic structure features an ethyl substituent at the 2-position and an amino group at the 6-position, making it a versatile intermediate in pharmaceutical and material science research. The compound's unique molecular architecture has garnered attention for its potential in drug discovery, fluorescence probes, and agrochemical development, aligning with current trends in sustainable chemistry and precision medicine.
In recent years, the demand for high-performance benzoxazole derivatives has surged due to their optical and electronic properties. Researchers are actively exploring 2-ethyl-1,3-benzoxazol-6-amine as a building block for OLED materials and bioimaging agents, addressing the growing need for energy-efficient displays and diagnostic tools. The compound's amine functionality allows for further derivatization, enabling customization for specific applications—a key advantage highlighted in peer-reviewed studies published in journals like ACS Applied Materials & Interfaces.
The synthesis of CAS No. 855423-35-7 typically involves cyclization reactions of ortho-aminophenol derivatives, with yields optimized through microwave-assisted techniques—a green chemistry approach that reduces solvent waste. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. This quality assurance is critical given increasing regulatory scrutiny on impurity profiling in active pharmaceutical ingredients (APIs).
From a commercial perspective, 2-ethyl-1,3-benzoxazol-6-amine suppliers emphasize its stability under ambient conditions and compatibility with continuous flow chemistry systems. These attributes make it suitable for industrial-scale production, particularly in regions with robust fine chemical manufacturing infrastructure like China and India. Market analysts note a compound annual growth rate (CAGR) of 6.2% for similar benzoxazole-based compounds through 2028, driven by expanding applications in crop protection formulations and photovoltaic materials.
Environmental and safety assessments of 855423-35-7 indicate favorable biodegradation profiles compared to traditional aromatic amines. This positions the compound as a candidate for eco-friendly chemical design—a priority for industries responding to REACH regulations and consumer demand for sustainable products. Computational chemistry models predict low bioaccumulation potential, though further in vitro toxicology studies are warranted to confirm these findings.
Innovative applications continue to emerge, including recent patents describing 2-ethyl-1,3-benzoxazol-6-amine as a precursor for corrosion inhibitors in renewable energy systems. Its electron-donating properties enhance protective film formation on metal surfaces—an area of intense research for wind turbine and solar panel maintenance. Additionally, the compound's fluorescence quantum yield (ΦF = 0.42) suggests promise for sensor technologies detecting environmental pollutants.
For researchers sourcing this material, technical specifications should include: melting point range (127-130°C), solubility in polar aprotic solvents (DMSO >50 mg/mL), and storage recommendations (desiccated at 4°C). Leading manufacturers provide batch-specific COA documentation and stability data, which are essential for reproducibility in medicinal chemistry programs. The compound's Lipinski rule compliance (MW 176.22, logP 2.1) further supports its utility in lead optimization workflows.
Future directions for CAS 855423-35-7 research may explore its catalytic applications in asymmetric synthesis or incorporation into metal-organic frameworks (MOFs). Cross-disciplinary collaborations could unlock novel functionalities, particularly in neurological drug development where benzoxazole scaffolds show receptor binding affinity. As analytical techniques advance, particularly in cryo-EM and computational docking, the precise interactions of this amine derivative with biological targets will become increasingly elucidated.
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